Harmaline hydrochloride

説明

Natural Occurrence and Phytochemical Context within Peganum harmala L.

Harmaline is one of the major alkaloids found in the plant Peganum harmala L., commonly known as Syrian rue. nih.gov This perennial herb, belonging to the Zygophyllaceae family, is native to the Mediterranean region and parts of Asia. nih.gov The seeds of Peganum harmala are particularly rich in harmala alkaloids, with total alkaloid content varying from 2% to as high as 7.7%. dergipark.org.trwikipedia.org

Phytochemical analyses have consistently identified harmaline, alongside its close relative harmine, as a principal component of the plant's alkaloid profile. nih.govmdpi.com Studies have shown that the distribution of these alkaloids varies within the plant. For instance, harmaline is often the dominant alkaloid in the seeds, accounting for 50-95% of the total alkaloids in some cases, while harmine may be more concentrated in the roots. oamjms.euresearchgate.net The ripe seeds generally contain a higher concentration of these alkaloids compared to the unripe ones. scialert.net Other harmala alkaloids present in the plant include harmalol, harman, and tetrahydroharmine. scialert.netplantarchives.org

**Table 1: Distribution and Concentration of Major Harmala Alkaloids in *Peganum harmala L.***

| Plant Part | Dominant Alkaloid(s) | Reported Concentration Range (of total alkaloids) |

|---|---|---|

| Seeds | Harmaline, Harmine | 2-7.7% |

| Roots | Harmine | 67-74% |

| Aerial Parts | Peganine | up to 78% |

| Flowers | Harmine, Peganine | - |

| Stems | Harmine | Low |

| Leaves | Harmaline, Harmine | Very low |

Historical Context of Harmala Alkaloids in Research

The scientific investigation of harmala alkaloids dates back to 1841, when Göbel first isolated harmaline from the seeds of Peganum harmala. dergipark.org.tr Shortly after, in 1848, harmine was also isolated from the same plant source. wikipedia.org These discoveries marked the beginning of over a century of research into the chemical and pharmacological properties of these compounds. Initially, research focused on elucidating their chemical structures, a feat accomplished in the early 20th century. wikipedia.org

Early pharmacological studies explored the various effects of these alkaloids. taylorandfrancis.com The historical use of Peganum harmala in traditional practices, including as a fumigant in ancient Arabia, has also provided a rich context for modern scientific inquiry into its bioactive components. technologynetworks.com The identification of these alkaloids in other plants, such as Banisteriopsis caapi, further broadened the scope of research, particularly in the context of ethnobotany and psychopharmacology. wikipedia.org

Chemical Relationship to Harmine and Other Beta-Carboline Alkaloids

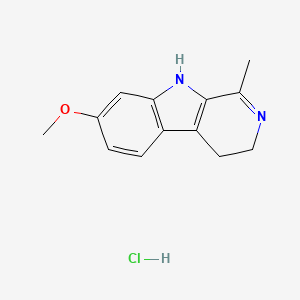

Harmaline belongs to the β-carboline class of alkaloids, which are characterized by a tricyclic pyrido[3,4-b]indole ring structure. wikipedia.orgmdpi.com This core structure is derived from the amino acid tryptophan. taylorandfrancis.com Harmaline is chemically designated as 4,9-dihydro-7-methoxy-1-methyl-3H-pyrido[3,4-b]indole. nih.gov

Its closest relative, harmine (7-methoxy-1-methyl-9H-pyrido[3,4-b]indole), differs structurally by the presence of a double bond in the C3-C4 position of the pyridine ring, making harmine a fully aromatic β-carboline, whereas harmaline is a dihydro-β-carboline. nih.govoup.comnih.gov This seemingly minor structural difference significantly influences their chemical and biological properties. nih.govacs.org Harmaline is, in essence, the partially hydrogenated form of harmine. mdpi.com Other related β-carboline alkaloids found in nature include harman, which lacks the methoxy group of harmine, and harmalol, the demethylated metabolite of harmaline. nih.govnih.gov

Table 2: Structural Comparison of Key Harmala Alkaloids

| Compound | Chemical Formula | Molar Mass (g/mol) | Key Structural Feature |

|---|---|---|---|

| Harmaline | C13H14N2O | 214.26 | Dihydro-β-carboline |

| Harmine | C13H12N2O | 212.25 | Aromatic β-carboline |

| Harman | C12H10N2 | 182.22 | Aromatic β-carboline (no methoxy group) |

| Harmalol | C12H12N2O | 200.24 | Dihydro-β-carboline (demethylated harmaline) |

The β-carboline family is extensive, encompassing a wide range of natural and synthetic compounds that have been the subject of considerable research due to their diverse biological activities, including interactions with various receptors and enzymes in the body. nih.gov

Research Significance of Harmaline Hydrochloride as a Stabilized Derivative

In a research setting, harmaline is often used in its hydrochloride salt form (this compound). The conversion of the harmaline base into a hydrochloride salt increases its stability and solubility in aqueous solutions, which is crucial for experimental work. This allows for more precise and reproducible administration in in vitro and in vivo studies. nih.gov

The use of a purified and stabilized form like this compound ensures that the observed effects can be attributed specifically to the harmaline molecule, free from the confounding variables that may be present in a crude plant extract. nih.govacs.org This has been essential in a multitude of research applications, including investigations into its role as a reversible inhibitor of monoamine oxidase A (MAO-A), its interaction with various neurotransmitter systems, and its potential effects on cellular processes such as cell proliferation. wikipedia.orgnih.govfrontiersin.org The hydrochloride forms of harmala alkaloids, including harmine hydrochloride, have been instrumental in pharmacokinetic studies and in exploring their neurotropic and other pharmacological effects in animal models. oamjms.euresearchgate.net

特性

IUPAC Name |

7-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.ClH/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;/h3-4,7,15H,5-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULNGKOFHCQQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=C1NC3=C2C=CC(=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975685 | |

| Record name | 7-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363-11-1, 6027-98-1 | |

| Record name | Harmaline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=363-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Harmidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Harmaline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Harmaline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HARMALINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64056X913V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q. What is the primary mechanism by which harmaline hydrochloride induces tremor in rodent models, and how can this be experimentally validated?

this compound induces tremor via rhythmic activation of inferior olive neurons, leading to synchronized climbing fiber inputs to cerebellar Purkinje cells. To validate this, researchers can use electrophysiological recordings in the inferior olive or cerebellum combined with accelerometer-based tremor quantification in rodents. Intravenous or subcutaneous administration (e.g., 20 mg/kg in mice) reliably triggers tremors within 10–30 minutes, with peak activity at 1–2 hours . Wireless inertial measurement units (IMUs) sampling at 100 Hz and fast Fourier transform (FFT) analysis of accelerometer data (10–16 Hz bandwidth) are recommended for objective tremor measurement .

Q. How should this compound be handled and stored to ensure stability in experimental settings?

this compound is light-sensitive and hygroscopic. For long-term storage, maintain the powder at -20°C (stable for 3 years) and dissolve in DMSO (10 mM stock) for short-term use (1 month at -20°C or 6 months at -80°C). Avoid repeated freeze-thaw cycles. In vivo studies require fresh preparation in sterile saline for intravenous administration to prevent degradation .

Q. What are the standard in vitro protocols for assessing harmaline’s effects on cell cycle regulation?

Harmaline upregulates p21, p-p53, and Cyclin B while downregulating p-Cdc25C in cancer cells. A typical protocol involves treating cells (e.g., HCT116) with 10–20 µM harmaline for 24–48 hours, followed by Western blot analysis of these proteins. Include controls for apoptosis (Caspase-3/8 activation) and validate via flow cytometry for cell cycle arrest (G2/M phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in harmaline’s dose-dependent anxiolytic vs. anxiogenic effects?

Lower doses (5–10 mg/kg) induce anxiety in rodents, while higher doses (20 mg/kg) show anxiolytic properties. To address this paradox, design dose-response studies (1–25 mg/kg) with behavioral assays like the elevated plus maze and open field test. Pair these with neurochemical analyses (e.g., serotonin receptor binding assays) to correlate behavioral outcomes with 5-HT2A/2C receptor modulation .

Q. What molecular pathways underlie harmaline’s dual role in neuroprotection and neurotoxicity?

Harmaline exhibits neurotoxicity via NMDA receptor overactivation and mitochondrial dysfunction but may protect neurons through antioxidant pathways (e.g., Nrf2 activation). To dissect these mechanisms, use primary cerebellar cultures treated with harmaline (1–50 µM) and assess ROS levels, mitochondrial membrane potential, and caspase activity. Co-treatment with NMDA antagonists (e.g., MK-801) or antioxidants (e.g., NAC) can clarify pathway contributions .

Q. How can chronic harmaline models be optimized to replicate essential tremor (ET) pathology more accurately?

Acute harmaline models lack chronic cerebellar changes (e.g., Purkinje cell axonal torpedoes) seen in ET. For chronic modeling, administer 15 mg/kg harmaline intraperitoneally daily for 4–6 weeks. Monitor tremor progression via continuous IMU telemetry and validate histologically for cerebellar degeneration and gliosis. Pair with genetic models (e.g., LINGO1 knockouts) to study gene-environment interactions .

Q. What experimental strategies mitigate harmaline’s confounding effects on motor coordination in tremor studies?

Harmaline-induced ataxia can obscure tremor-specific data. Use automated gait analysis (e.g., CatWalk system) to differentiate tremor from locomotor deficits. Pharmacological controls, such as co-administering propranolol (10 mg/kg), can suppress tremor without affecting ataxia, enabling isolation of motor coordination phenotypes .

Methodological Recommendations

- For tremor quantification: Use FFT analysis of 10–16 Hz motion power ratios (MPR) to distinguish harmaline-specific tremors from non-specific movements .

- For dose standardization: Pre-test harmaline solubility in saline/DMSO across pH 4–7 to avoid precipitation in vivo .

- For neurotoxicity assays: Combine lactate dehydrogenase (LDH) release assays with NeuN immunohistochemistry to differentiate necrotic vs. apoptotic death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。